molecular formula C15H12ClN B1607891 2-benzyl-5-chloro-1H-indole CAS No. 227803-33-0

2-benzyl-5-chloro-1H-indole

Cat. No.: B1607891
CAS No.: 227803-33-0
M. Wt: 241.71 g/mol
InChI Key: FIYMNUNPPYABMU-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a benzyl group at the second position and a chlorine atom at the fifth position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-chloro-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Products include halogenated, nitrated, and acylated indole derivatives.

    Oxidation: Products include indole-2-carboxylic acids.

    Reduction: Products include indoline derivatives.

Scientific Research Applications

2-Benzyl-5-chloro-1H-indole has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 2-benzyl-5-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-chloro-1H-indole is unique due to the combined presence of the benzyl group and chlorine atom, which enhances its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-benzyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMNUNPPYABMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376614
Record name 5-CHLORO-2-(PHENYLMETHYL)-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227803-33-0
Record name 5-CHLORO-2-(PHENYLMETHYL)-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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